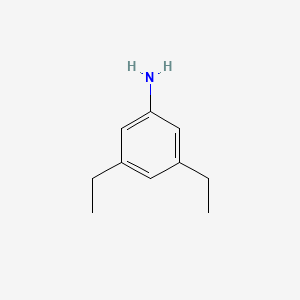

3,5-Diethylaniline

Description

Classical Synthetic Routes to 3,5-Diethylaniline

A primary and well-established method for synthesizing aromatic amines like this compound is the reduction of the corresponding nitro-substituted aromatic compound. airccse.com This typically involves the reduction of 1,3-diethyl-5-nitrobenzene.

Historically, the Béchamp reduction, discovered by Antoine Béchamp in 1854, utilized iron and an acid to reduce aromatic nitro compounds. srict.inwikipedia.org This method was a mainstay for aniline (B41778) production. wikipedia.orgatamankimya.com The reaction is broadly applicable to a wide range of aromatic nitro compounds. wikipedia.org The process involves the reduction of the nitro group to a nitroso group, followed by hydrogenation to a hydroxylamino group before the final reduction to the amine. wikipedia.org While effective, this method often requires stoichiometric amounts of iron and can generate significant iron oxide byproducts. srict.inwikipedia.org

Other reducing agents have also been employed for the reduction of nitroarenes. These include other metals like tin and zinc in the presence of acids such as hydrochloric acid, sulfuric acid, or acetic acid. srict.in Metal hydrides, such as lithium aluminum hydride (LiAlH₄), and sulfides, like sodium sulfide, are also effective reducing agents for this transformation. srict.inresearchgate.net The Zinin reduction, for instance, specifically uses hydrogen sulfide. researchgate.net In some cases, N-hydroxy-3,5-dimethylaniline has been synthesized by the reduction of 5-nitro-m-xylene using zinc dust in aqueous ammonium (B1175870) chloride. nih.gov

Catalytic hydrogenation represents a more modern and cleaner alternative to metal-acid reductions for converting nitroaromatics to anilines. airccse.comwikipedia.org This process typically employs a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel, in the presence of hydrogen gas. airccse.comsrict.in The hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline has been studied using a 5% Pd/C catalyst. airccse.com The reaction rate shows a near first-order dependence on both the concentration of the dimethyl-nitrobenzene and the partial pressure of hydrogen. airccse.com Increasing the reaction temperature, pressure, and catalyst loading generally leads to an increase in the catalytic activity. airccse.com

Direct amination of aromatic rings is another synthetic strategy, though it can be more challenging than the reduction of nitro compounds. One approach involves the amination of phenolic precursors. For instance, 3,5-dimethylaniline (B87155) can be prepared from 3,5-dimethylphenol (B42653) through a process of partial hydrogenation and subsequent ammoniation. chemicalbook.com This method is considered to have a shorter process flow compared to traditional routes that may involve multiple steps like acylation, nitration, hydrolysis, diazotization, and reduction. chemicalbook.com

The conversion of phenolic compounds to anilines can be achieved using metal catalysts. rsc.org This transformation typically involves the partial hydrogenation of the dimethylphenol to a dimethylcyclohexanone, followed by imination and a series of hydrogenation/dehydrogenation steps to yield the dimethylaniline. rsc.org

Another related transformation involves the synthesis of bis(3,5-dimethylphenyl) disulfide from 3,5-dimethylaniline. oup.com This process starts with the diazotization of 3,5-dimethylaniline, followed by reaction with potassium O-ethyl dithiocarbonate. oup.com

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the development of powerful transition metal-catalyzed reactions for the formation of C-N bonds. Gold(I) catalysts have been shown to be effective in the amination of benzylic C-H bonds. rsc.orgresearchgate.net This reaction proceeds under mild conditions and exhibits remarkable site selectivity, influenced by electronic effects of the substituents on the aromatic ring. rsc.orgresearchgate.net For example, in competition experiments with 1,3-diethylbenzene, a preference for reaction at the diethyl-substituted ring was observed. rsc.org

Palladium and ruthenium-based catalysts are also prominent in amination reactions. A bimetallic Pd-Ru catalyst supported on carbon nanotubes (CNT) has been explored for the one-pot conversion of poly(p-phenylene oxide) (PPO) to dimethylanilines. rsc.org This process involves the hydrogenolysis of PPO to dimethylphenols and their subsequent amination. rsc.org The bimetallic catalyst demonstrates a synergistic effect, with the Pd component being crucial for the amination step. rsc.org

Catalytic hydrogenation of dinitronaphthalenes to diaminonaphthalenes has been successfully carried out using catalysts such as platinum on activated charcoal or palladium on activated charcoal in solvents like toluene (B28343) or aniline. google.com

While the provided search results focus heavily on metal-catalyzed reactions, the principles of organocatalysis are being increasingly applied to a wide range of chemical transformations. However, specific examples of organocatalytic methods for the direct synthesis of this compound were not prominent in the provided search results. The general field of organocatalysis aims to use small organic molecules to catalyze reactions, offering an alternative to metal-based catalysts.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. In the context of this compound synthesis, this is reflected in several areas:

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of nitro compounds is a greener alternative to stoichiometric metal reductants like iron, as it avoids the generation of large amounts of metal oxide waste. airccse.comwikipedia.orggoogle.com

Alternative Reaction Media: Research into using more environmentally friendly solvents is a key aspect of green chemistry. For example, the reduction of nitrobenzene (B124822) to aniline can be carried out in water using a magnetic nanocatalyst system, which allows for easy separation and recycling of the catalyst. chemicalbook.com

Atom Economy: Reactions that maximize the incorporation of all atoms from the starting materials into the final product have a high atom economy. Catalytic additions and aminations are often more atom-economical than multi-step classical syntheses that involve protection and deprotection steps.

The shift from classical stoichiometric reductions to modern catalytic methods, particularly those that operate under mild conditions and utilize recyclable catalysts, exemplifies the integration of green chemistry principles into the synthesis of this compound and its derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

3,5-diethylaniline |

InChI |

InChI=1S/C10H15N/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4,11H2,1-2H3 |

InChI Key |

OUEGWZIFRRGOGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)N)CC |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Diethylaniline and Its Derivatives

Green Chemistry Principles in 3,5-Diethylaniline Synthesis

Solvent-Free and Aqueous Medium Synthesis

The reduction of hazardous waste and energy consumption are primary drivers for the development of novel synthetic routes. marketresearchintellect.com Synthesizing aniline (B41778) derivatives in aqueous media or under solvent-free conditions represents a significant step towards more environmentally benign processes.

One prominent aqueous-based method involves the reduction of the corresponding nitroarene. For the synthesis of a related compound, 3,5-dimethylaniline (B87155), a 96% yield was achieved by reacting the nitrobenzene (B124822) derivative with sodium borohydride (B1222165) in water. chemicalbook.com This reaction is facilitated by Fe₃O₄-Cu magnetic nanoparticles at 60°C, and the catalyst can be easily separated using a magnet and reused for multiple cycles without significant loss of activity. This approach, using water as the solvent, offers a milder alternative to traditional catalytic hydrogenation. Studies on the hydrolysis of mono-3,5-dimethylaniline phosphate (B84403) have also been conducted in an aqueous medium to investigate reaction kinetics. scispace.com

Solvent-free synthesis is another key strategy. Mechanochemical methods, such as ball-milling, can facilitate reactions in the absence of a solvent, which minimizes waste, can reduce the need for excess reagents, and simplifies product purification. rsc.org While specific examples for this compound are not extensively documented, the solvent-free Friedel-Crafts alkylation of N,N-dialkylanilines using a deep eutectic solvent as a catalyst highlights the potential of this approach for aniline derivatives. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. buecher.de Addition and rearrangement reactions are typically high in atom economy, while substitution and elimination reactions are often less efficient. buecher.de

In the context of aniline synthesis, waste minimization is a critical concern. texas.gov Traditional methods can generate significant waste streams, including byproducts and spent catalysts. researchgate.net Strategies to improve the environmental profile of these syntheses include:

Process Optimization: Implementing continuous-flow processes, such as twin-screw extrusion for mechanochemical reactions, can offer better control and scalability compared to batch syntheses. rsc.org

Source Reduction: The most preferred method of waste minimization is to prevent its generation at the source by designing more efficient reactions. texas.gov This includes choosing synthetic routes that avoid the use of stoichiometric reagents that end up as waste. buecher.de

The "E-factor," which quantifies the total mass of waste generated per mass of product, is a key metric for assessing the environmental impact of a process. rsc.org By focusing on high-yield, solvent-free reactions with recyclable catalysts, the E-factor for the synthesis of aniline derivatives can be significantly reduced. rsc.org

Synthesis of Advanced this compound Derivatives and Analogs

Further functionalization of the this compound scaffold allows for the creation of a diverse range of molecules with potential applications in materials science and as chemical intermediates. These modifications can be targeted at either the nitrogen atom or the aromatic ring.

N-Alkylation and N-Acylation Reactions of this compound

N-alkylation and N-acylation are fundamental transformations for modifying the amino group of anilines, which can alter their chemical properties and reactivity.

N-Alkylation involves the introduction of alkyl groups onto the nitrogen atom. This is a crucial reaction for preparing secondary and tertiary amines. jocpr.com A common industrial method is the alkylation of anilines with alcohols, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like sulfuric acid or using a heterogeneous catalyst under elevated temperature and pressure. alfa-chemistry.comwikipedia.org For instance, the reaction of aniline with methanol can be controlled to produce N,N-dimethylaniline. alfa-chemistry.com A key challenge is achieving selective mono- or di-alkylation while avoiding the formation of quaternary ammonium (B1175870) salts. jocpr.com To address this, methods using palladium on carbon (Pd/C) as a catalyst with ammonium formate (B1220265) as a hydrogen donor have been developed for the reductive amination of anilines with aldehydes, proceeding with excellent yield at room temperature. jocpr.com

N-Acylation is the reaction of an amine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form an amide. The acetylation of anilines is a common example, often used to protect the amino group or to create crystalline derivatives for easier purification and identification. libretexts.org For example, aniline reacts with acetic anhydride, typically in the presence of a buffer like sodium acetate, to form acetanilide. libretexts.org This general procedure is applicable to substituted anilines, including 3,5-dimethylaniline, which can be converted to its corresponding acetyl derivative. libretexts.orgchemicalbook.com The N-acetylation of 3,5-dimethylaniline has been specifically noted as a substrate for the human enzyme N-acetyltransferase 2 (NAT2). nih.gov

Ring-Functionalization Strategies for Diethylaniline Derivatives

Ring-functionalization involves introducing new substituent groups onto the benzene (B151609) ring of this compound. The amino group (-NH₂) is a powerful activating group and, along with the two ethyl groups, directs incoming electrophiles to specific positions on the ring. The amino group is an ortho-, para-director, while the alkyl groups are also ortho-, para-directing. In this compound, the positions ortho to the amino group (positions 2 and 6) and para to the amino group (position 4) are activated for electrophilic aromatic substitution.

A primary method for this is the Friedel-Crafts reaction . While Friedel-Crafts alkylation of anilines can be complex due to the Lewis basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst, regioselective alkylation is possible under specific conditions. A highly regioselective Friedel-Crafts alkylation has been reported for 3,5-dimethoxyaniline, where aldehydes in the presence of trifluoroacetic acid and a reducing agent lead to exclusive substitution at the para-position (position 4). researchgate.net Similarly, the Friedel-Crafts acetylation of N,N-dimethylaniline can be used to introduce acetyl groups onto the ring, typically at the 3 and 5 positions if the para position is blocked. vulcanchem.com These methods provide a pathway to introduce new carbon-based functional groups onto the diethylaniline ring structure.

Chemical Reactivity and Mechanistic Investigations of 3,5 Diethylaniline

Electrophilic Aromatic Substitution Reactions of the Diethylaniline Moiety

The amino group of 3,5-diethylaniline is a strong activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles primarily to the ortho and para positions. total-synthesis.comchemistrysteps.com This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π system, thereby increasing the nucleophilicity of the ring. wikipedia.org

The regioselectivity of EAS on this compound is governed by the combined electronic and steric effects of the amino and diethyl substituents. The amino group is a powerful ortho, para-director due to its +M (mesomeric) effect, which involves the delocalization of its lone pair of electrons into the benzene (B151609) ring. wikipedia.orglkouniv.ac.in This donation of electron density stabilizes the arenium ion intermediates formed during ortho and para attack more than the intermediate for meta attack. lkouniv.ac.in

The two ethyl groups at the 3 and 5 positions are weakly activating due to their +I (inductive) effect, donating electron density through the sigma bonds. lkouniv.ac.inmasterorganicchemistry.com This inductive effect further enhances the electron-donating nature of the aniline (B41778) derivative, making it more reactive towards electrophiles than aniline itself. lkouniv.ac.in

However, the substitution pattern of this compound presents an interesting case for regioselectivity. The positions ortho to the amino group (2- and 6-positions) are sterically hindered by the adjacent ethyl groups. The para position (4-position) is sterically unhindered. Therefore, while the amino group strongly directs to both ortho and para positions, electrophilic attack is most likely to occur at the less sterically hindered para position. wikipedia.orgwikipedia.org When multiple substituents are present, and they are comparably activating, steric hindrance often becomes the dominant factor in determining the regioselectivity. wikipedia.org

For example, in the bromination of 3,5-dimethylaniline (B87155), a closely related compound, substitution occurs at the 4-position (para to the amino group) and the 2-position (ortho to the amino group). chemicalbook.com This suggests that while the para-product is favored, some ortho-substitution can still occur despite the steric hindrance.

The kinetics of electrophilic aromatic substitution reactions of anilines are significantly faster than those of benzene due to the strong activating nature of the amino group. chemistrysteps.com The presence of two additional electron-donating ethyl groups in this compound further increases the reaction rate compared to aniline. lkouniv.ac.in

The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.com The first step, the attack of the aromatic ring on the electrophile to form the arenium ion, is typically the rate-determining step. masterorganicchemistry.com The stability of this intermediate is crucial in determining the reaction rate. The electron-donating amino and ethyl groups stabilize the positive charge in the arenium ion, lowering the activation energy of the reaction. total-synthesis.comlkouniv.ac.in

Thermodynamically, the substitution products are generally more stable than the reactants, driving the reaction forward. The distribution of ortho, meta, and para isomers is determined by the relative energies of the transition states leading to their formation. For this compound, the transition state for para-substitution is expected to be lower in energy than that for ortho-substitution due to reduced steric strain. wikipedia.org

Nucleophilic Reactions Involving the Amine Functional Group

The amine functional group in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. ncert.nic.in This allows it to participate in a variety of reactions, including derivatization for analytical purposes and the formation of various nitrogen-containing compounds.

Derivatization of the primary amino group of this compound is a common strategy in analytical chemistry to improve detection and separation, particularly in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). psu.eduresearchgate.netgreyhoundchrom.com These reactions typically involve converting the amine into a derivative with enhanced properties, such as increased UV absorbance or fluorescence. researchgate.net

Common derivatizing agents for primary amines include:

Acylating agents: Reagents like trifluoroacetic anhydride (B1165640) can react with the amine to form an amide. chemicalbook.com

Aldehydes and ketones: These react with primary amines to form Schiff bases (imines). For instance, pentafluorobenzaldehyde (B1199891) has been used to derivatize primary amino groups for analysis by X-ray photoelectron spectroscopy (XPS). researchgate.net

Isothiocyanates: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate is another reagent used for derivatizing amino groups on surfaces. researchgate.net

A study on the derivatization of 4,4′-methylenebis(2,6-diethylaniline) films, a related compound, with pentafluorobenzaldehyde (PFB) showed a high reaction yield, demonstrating the feasibility of such reactions for analytical quantification. researchgate.net

The nucleophilic nature of the amine group in this compound allows it to react with various electrophiles to form a range of nitrogen-containing compounds.

Imine Formation: this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. For example, the reaction of 3,5-dimethylaniline with benzaldehyde (B42025) produces N-benzyliden-3,5-dimethylaniline. beilstein-journals.org This reaction is typically reversible and may require the removal of water to drive it to completion.

Amide Formation: Amides can be synthesized from this compound by reacting it with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. ntd-network.orgskku.edu For instance, 3,5-dimethylaniline has been used in the synthesis of amides from carboxylic acids using pentafluoropyridine (B1199360) as a coupling agent. ntd-network.org Another method involves the palladium-catalyzed synthesis of amides from alkenes and anilines under a carbon monoxide atmosphere. skku.edu

Diazotization: As a primary aromatic amine, this compound can undergo diazotization upon reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com The resulting diazonium salt is a versatile intermediate that can be used in various subsequent reactions, such as coupling reactions to form azo dyes. lkouniv.ac.in

Hydrolysis Reaction Pathways of Diethylaniline-Derived Esters and Conjugates

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. ucalgary.ca In the context of this compound, this would involve the cleavage of an ester linkage where the aniline moiety is part of the ester structure, for example, in a phosphate (B84403) ester.

The hydrolysis of mono-3,5-dimethylaniline phosphate has been studied, providing insights into the kinetics and mechanism of such reactions. jru-b.comjru-b.comresearchgate.net The reaction is subject to solvent effects, with the rate increasing in the presence of both protic and aprotic solvents. jru-b.comjru-b.com This suggests that the transition state is stabilized by the solvent.

The general mechanism for ester hydrolysis involves a nucleophilic acyl substitution. ucalgary.ca

Base-catalyzed hydrolysis (Saponification): This process is effectively irreversible. The hydroxide (B78521) ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid, which is then deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com

Acid-catalyzed hydrolysis: This is a reversible process. The carbonyl oxygen of the ester is first protonated by the acid, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the alcohol is eliminated, and the carboxylic acid is regenerated. ucalgary.ca

While specific studies on the hydrolysis of this compound-derived esters are limited, the principles of ester hydrolysis are well-established and would apply to these compounds. The electronic properties of the diethylaniline moiety would influence the rate of hydrolysis. For instance, the electron-donating nature of the ring could affect the stability of intermediates and transition states.

Research on the hydroxylated metabolite of 3,5-dimethylaniline, 3,5-dimethylaminophenol (3,5-DMAP), indicates that it can form conjugates in biological systems. nih.gov The hydrolysis of such conjugates would be an important metabolic pathway.

Kinetic Studies of Phosphate Ester Hydrolysis with Diethylaniline Moieties

The hydrolysis of phosphate esters is a fundamental reaction in both chemistry and biology. jru-b.com Kinetic studies on the hydrolysis of mono-3,5-dimethylaniline phosphate, a compound structurally similar to the diethylaniline derivative, have been conducted to elucidate the reaction mechanisms. These studies typically follow pseudo-first-order kinetics and involve monitoring the formation of inorganic phosphate over time. asianpubs.org

A key finding in these studies is the observation of a rate maximum at a specific acid concentration. For mono-3,5-dimethylaniline phosphate, this maximum is observed at 4.0 mol dm-3 hydrochloric acid. sphinxsai.com This phenomenon is attributed to the complete protonation of the substrate to its reactive conjugate acid form.

The following interactive table presents kinetic data for the hydrolysis of mono-3,5-dimethylaniline phosphate in the presence of various solvents at different temperatures, illustrating the impact of the reaction medium and temperature on the rate constant.

Interactive Data Table: Pseudo-first-order rate constants (kψ) for the hydrolysis of mono-3,5-dimethylaniline phosphate in different aqueous solvent mixtures at various temperatures.

| Solvent | % (v/v) | Temperature (°C) | kψ (10⁻⁵ s⁻¹) |

| Water | 0 | 40 | 1.25 |

| 50 | 2.00 | ||

| 60 | 3.16 | ||

| 70 | 5.01 | ||

| Methanol (B129727) | 10 | 40 | 1.41 |

| 20 | 40 | 1.58 | |

| 30 | 40 | 1.78 | |

| 40 | 40 | 2.00 | |

| Ethanol | 10 | 40 | 1.35 |

| 20 | 40 | 1.48 | |

| 30 | 40 | 1.62 | |

| 40 | 40 | 1.82 | |

| 1,4-Dioxane | 10 | 40 | 1.51 |

| 20 | 40 | 1.70 | |

| 30 | 40 | 1.95 | |

| 40 | 40 | 2.24 | |

| DMSO | 10 | 40 | 1.62 |

| 20 | 40 | 1.86 | |

| 30 | 40 | 2.14 | |

| 40 | 40 | 2.45 |

Data sourced from kinetic studies on mono-3,5-dimethylaniline phosphate. jru-b.com

Influence of pH, Ionic Strength, and Solvent on Hydrolysis Mechanisms

The reaction environment plays a crucial role in the hydrolysis of phosphate esters with diethylaniline moieties. The rate and mechanism of these reactions are significantly affected by factors such as pH, ionic strength, and the nature of the solvent.

Influence of pH: The rate of hydrolysis of mono-3,5-dimethylaniline phosphate exhibits a clear dependence on pH. Studies conducted in a buffer medium at 50 °C over a pH range of 0.00 to 7.68 revealed that the reaction rate increases with pH, reaching a maximum at pH 4.04. asianpubs.org This maximum rate is attributed to the hydrolysis occurring via both the mononegative and neutral species of the phosphate ester. In contrast, the dinegative species has been found to be inert towards hydrolysis. asianpubs.org The experimental rates have shown close agreement with theoretical rates calculated based on the specific rates and the fraction of neutral species. asianpubs.org

Influence of Ionic Strength: The ionic strength of the medium also impacts the rate of hydrolysis. Studies on mono-3,5-dimethylaniline phosphate have shown that the reaction is subject to the influence of ionic strength, which provides further evidence for the involvement of the conjugate acid species in the reaction mechanism. sphinxsai.com

Influence of Solvent: The solvent composition significantly affects the hydrolysis rate. In aqueous mixtures with organic solvents such as methanol, ethanol, 1,4-dioxane, and dimethyl sulfoxide (B87167) (DMSO), the rate of hydrolysis of mono-3,5-dimethylaniline phosphate increases as the proportion of the organic solvent increases. jru-b.com This trend is observed across different temperatures. The highest reaction rates are typically observed in DMSO-water mixtures, while the lowest rates are found in ethanol-water mixtures. jru-b.com This solvent effect is explained by the interactions between the solvent and the solute, as well as the solvation of the transition state. The negative values of the entropy of activation (ΔS≠) in these solvent mixtures suggest that the transition state is preferentially solvated by water molecules. jru-b.com

The following interactive table summarizes the activation parameters for the hydrolysis of mono-3,5-dimethylaniline phosphate in various aqueous solvent mixtures, providing insights into the thermodynamics of the transition state.

Interactive Data Table: Activation parameters for the hydrolysis of mono-3,5-dimethylaniline phosphate in different aqueous solvent mixtures.

| Solvent | % (v/v) | Ea (kJ mol⁻¹) | ΔH≠ (kJ mol⁻¹) | -ΔS≠ (J K⁻¹ mol⁻¹) | ΔG≠ (kJ mol⁻¹) |

| Water | 0 | 78.93 | 76.25 | 78.93 | 101.42 |

| Methanol | 10 | 76.25 | 73.57 | 87.21 | 101.62 |

| 20 | 73.57 | 70.89 | 95.49 | 101.81 | |

| 30 | 70.89 | 68.21 | 103.77 | 102.01 | |

| 40 | 68.21 | 65.53 | 112.05 | 102.21 | |

| Ethanol | 10 | 75.36 | 72.68 | 90.00 | 101.71 |

| 20 | 72.68 | 70.00 | 98.28 | 101.91 | |

| 30 | 70.00 | 67.32 | 106.56 | 102.11 | |

| 40 | 67.32 | 64.64 | 114.84 | 102.30 | |

| 1,4-Dioxane | 10 | 72.68 | 70.00 | 98.28 | 101.91 |

| 20 | 70.00 | 67.32 | 106.56 | 102.11 | |

| 30 | 67.32 | 64.64 | 114.84 | 102.30 | |

| 40 | 64.64 | 61.96 | 123.12 | 102.50 | |

| DMSO | 10 | 70.00 | 67.32 | 106.56 | 102.11 |

| 20 | 67.32 | 64.64 | 114.84 | 102.30 | |

| 30 | 64.64 | 61.96 | 123.12 | 102.50 | |

| 40 | 61.96 | 59.28 | 131.40 | 102.69 |

Data sourced from kinetic studies on mono-3,5-dimethylaniline phosphate. jru-b.com

Polymerization and Oligomerization Reactions of this compound and its Derivatives

Oxidative Polymerization Mechanisms

The oxidative polymerization of aniline and its derivatives is a common method for the synthesis of polyanilines, a class of conducting polymers. This process typically involves the use of an oxidizing agent in an acidic medium. While specific studies on the oxidative polymerization of this compound are not extensively documented, research on the closely related 3,5-dimethylaniline provides valuable insights into the expected reaction pathway.

The polymerization of 3,5-dimethylaniline can be initiated by an oxidant such as cerium(IV) sulfate. The classical oxidative polymerization of aniline derivatives involves the conversion of the monomer in an aqueous solution of an acid, which acts as a doping agent, in the presence of an oxidizing agent like ammonium (B1175870) persulfate or potassium dichromate. rsc.org The reaction mechanism for the oxidative polymerization of anilines is a complex, multi-stage process. rsc.org It begins with the oxidation of the aniline monomer to form a cation radical. This is followed by the coupling of these radicals to form dimers, which are then further oxidized and coupled to form oligomers and eventually the final polymer. The polymerization process involves both the assembly of monomeric units to grow the macromolecular chains and the self-organization of these growing chains into supramolecular structures. rsc.org

An alternative approach to synthesizing polymers from 3,5-disubstituted anilines involves the oxidative polymerization of their disulfide derivatives. For instance, poly(thio-2,6-dimethyl-1,4-phenylene) has been successfully synthesized through the oxidative polymerization of bis(3,5-dimethylphenyl) disulfide, which is itself prepared from 3,5-dimethylaniline. oup.com This polymerization proceeds homogeneously in solution at room temperature. oup.com

Formation of Conjugated Polymers and Copolymers

The synthesis of conjugated polymers and copolymers from this compound and its derivatives is of interest for the development of new materials with tailored electronic and optical properties. Polyanilines are known for their electrical conductivity, which arises from the delocalization of π-electrons along the polymer backbone. The conductivity of polyaniline can be tuned by controlling its oxidation state. The fully reduced leucoemeraldine form is an insulator, while the partially oxidized emeraldine (B8112657) form is a conductor. Further oxidation to the pernigraniline form leads to a decrease in conductivity. rsc.org

The incorporation of this compound units into copolymers can be achieved through various polymerization techniques. One strategy is the synthesis of donor-acceptor (D-A) type copolymers, where the aniline derivative acts as the donor unit. These D-A copolymers often exhibit interesting intramolecular charge transfer (ICT) properties, which are beneficial for applications in organic electronics. The design of such copolymers allows for the tuning of their band gaps and energy levels by carefully selecting the donor and acceptor moieties. nycu.edu.tw

Advanced Spectroscopic and Structural Elucidation of 3,5 Diethylaniline Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomic connectivity of 3,5-Diethylaniline. High-resolution ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each nucleus.

Based on the structure of this compound (C₁₀H₁₅N), the expected NMR signals can be predicted. The molecule possesses a plane of symmetry, which simplifies the spectra. The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the protons at the C2/C6 positions and the C4 position. The ethyl groups will present a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling.

Similarly, the ¹³C NMR spectrum would display signals for the four distinct carbon environments in the molecule: the two equivalent methyl carbons, the two equivalent methylene carbons, the four equivalent aromatic carbons (C2, C6, C3, C5), the aromatic C4, and the aromatic C1 (ipso-carbon attached to the amino group).

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ | ~1.2 | Triplet | ~15 |

| -CH₂- | ~2.5 | Quartet | ~29 |

| NH₂ | ~3.5 | Broad Singlet | N/A |

| Ar-H (C2, C6) | ~6.5 | Singlet (or narrow triplet) | ~115 |

| Ar-H (C4) | ~6.6 | Singlet (or narrow triplet) | ~118 |

| Ar-C (C1) | N/A | N/A | ~147 |

Note: Predicted values are based on standard additive models and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

To unequivocally assign the predicted NMR signals and confirm the molecular structure, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. A distinct cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl groups, confirming their connectivity. The aromatic protons would likely show minimal or no cross-peaks to each other due to the substitution pattern causing very small long-range coupling constants.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals. Cross-peaks would connect the methyl proton signal to the methyl carbon signal, the methylene proton signal to the methylene carbon signal, and the aromatic proton signals at C2/C6 and C4 to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The methylene (-CH₂) protons showing a correlation to the aromatic carbons at C3/C5 and C2/C6.

The aromatic proton at C4 showing correlations to the carbons at C2/C6 and the ipso-carbons C3/C5.

The aromatic protons at C2/C6 showing correlations to C4 and the ipso-carbons C1 and C3/C5.

Dynamic NMR (DNMR) studies can provide insight into the conformational mobility of the ethyl groups in diethylaniline derivatives. At room temperature, the rotation around the C-C single bonds of the ethyl groups is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. However, at lower temperatures, this rotation could slow sufficiently to potentially observe distinct signals for different rotamers, providing information on the energy barriers to rotation. Similarly, the inversion of the amino group and its rotation relative to the aromatic ring can be studied, although for a primary amine like this compound, these processes are generally very rapid.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and confirm the molecular structure of this compound by probing its molecular vibrations.

FTIR Spectroscopy: The FTIR spectrum would be dominated by absorptions corresponding to the primary amine (NH₂) group, which typically shows two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. Other key absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the alkyl chains (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹), and the N-H scissoring (bending) vibration near 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric substitution pattern of this compound would lead to strong, characteristic Raman signals. The aromatic ring breathing modes are often prominent in the Raman spectrum. The C-H and N-H stretching vibrations are also observable.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | 3300 - 3500 | Medium-Strong (FTIR) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (FTIR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850 - 2970 | 2850 - 2970 | Strong |

| N-H Scissoring | ~1620 | Weak | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | 1500 - 1600 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for deducing its structure from its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₁₅N), the calculated monoisotopic mass is 149.12045 Da. An HRMS measurement confirming this exact mass would provide unequivocal confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the selection and subsequent fragmentation of the molecular ion (m/z 149) to provide detailed structural information. The fragmentation of alkyl-substituted anilines is well-understood and predictable. The primary fragmentation pathways for the this compound molecular ion [M]⁺˙ would likely involve:

Benzylic Cleavage: The most favorable fragmentation is the loss of a methyl radical (•CH₃) from one of the ethyl groups. This results in the formation of a stable, resonance-stabilized secondary benzylic carbocation. This would produce a prominent peak at m/z 134 ([M-15]⁺). This is often the base peak in the spectrum.

Loss of an Ethyl Radical: Cleavage of the entire ethyl group (•C₂H₅) can also occur, leading to a fragment at m/z 120 ([M-29]⁺).

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 149 | Molecular Ion | [C₁₀H₁₅N]⁺˙ | Parent ion. |

| 134 | [M - CH₃]⁺ | [C₉H₁₂N]⁺ | Loss of a methyl radical via benzylic cleavage. Likely base peak. |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

The electronic structure and photophysical properties of aromatic amines are dictated by the interplay of excited states, such as the S₁(ππ) and S₂(3s/πσ) states. The substitution pattern on the aromatic ring can significantly influence the energies of these states and their relaxation dynamics.

Time-resolved photoelectron imaging (TRPEI) is a powerful technique used to investigate the electronic relaxation dynamics of molecules in the gas phase following ultraviolet excitation. While direct TRPEI studies on this compound are not available, research on the closely related 3,5-dimethylaniline (B87155) (3,5-DMA) provides critical insights. nih.govhw.ac.uk

In a study involving aniline (B41778), N,N-dimethylaniline, and 3,5-DMA, TRPEI was used to probe the relaxation dynamics after excitation at 250 nm. nih.gov This excitation wavelength is known to populate the low-lying singlet excited states, S₁(ππ) and S₂(3s/πσ). hw.ac.uk The goal of including 3,5-DMA was to understand how methylation of the aromatic ring, which minimizes steric effects on the amino group, influences the coupling and decay mechanisms between these states. hw.ac.ukresearchgate.net

The findings indicated that for all three molecules, the initial laser pulse directly populates both the S₁ and S₂ electronic states. nih.gov The subsequent decay of the S₂ state population can occur via two primary pathways:

Internal conversion to the electronically excited S₁(ππ*) state.

Direct dissociation along the N-X stretching coordinate (where X is H or a methyl group). nih.govresearchgate.net

A key distinction was observed for 3,5-DMA. Unlike in aniline and N,N-dimethylaniline where both decay pathways compete, the relaxation dynamics in 3,5-DMA appeared to be dominated exclusively by the direct dissociation mechanism. nih.govresearchgate.net This suggests that alkyl substitution at the meta positions of the aniline ring alters the relative rates of the two decay pathways, favoring dissociation. nih.gov The jet-cooled experimental conditions ensure that these observations are free from hot-band features that might complicate room-temperature spectra. hw.ac.uk

Table 1: Electronic Relaxation Dynamics in Aniline and its Analogs Following 250 nm Excitation

| Compound | Initially Populated States | Observed S₂ State Decay Pathways | Dominant Pathway |

|---|---|---|---|

| Aniline | S₁(ππ) and S₂(3s/πσ) | Internal Conversion & Direct Dissociation | Competing |

| N,N-dimethylaniline | S₁(ππ) and S₂(3s/πσ) | Internal Conversion & Direct Dissociation | Competing |

This interactive table is based on data from studies on 3,5-dimethylaniline as an analog for this compound. nih.govresearchgate.net

The relaxation pathways of photoexcited molecules are often governed by non-adiabatic coupling, which facilitates transitions between different electronic potential energy surfaces. aip.org The TRPEI studies on 3,5-DMA were specifically designed to gain new insight into the non-adiabatic coupling interaction between the S₁(ππ) and S₂(3s/πσ) states. nih.govhw.ac.uk

In aniline, the S₂(3s/πσ) state is believed to decay through non-adiabatic coupling to the S₁(ππ) state or via dissociation along the N-H coordinate on the S₂ potential energy surface. aip.org By studying 3,5-DMA, where methyl groups replace hydrogen atoms on the ring, researchers aimed to understand the key molecular coordinates driving this coupling mechanism. researchgate.net

The observation that 3,5-DMA exclusively decays via direct dissociation from the S₂ state suggests that methylation of the aromatic ring system significantly suppresses the non-adiabatic internal conversion pathway to the S₁ state. nih.govresearchgate.net This change in the branching ratio between competing decay channels highlights the sensitivity of non-adiabatic interactions to the substitution pattern on the aromatic ring. The detailed analysis of photoelectron angular distributions (PADs) in these experiments provides deeper mechanistic insight than energy-resolved spectra alone, revealing a more complex picture of the underlying dynamics. rsc.org

X-ray Diffraction Studies of this compound Derivatives and Coordination Complexes

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although the crystal structure of this compound itself has not been reported, analysis of its derivatives provides valuable information on molecular geometry, intermolecular interactions, and crystal packing.

The way molecules arrange themselves in a crystal lattice is determined by a network of intermolecular interactions. In the crystal structure of 4,4′-methylenebis(2,6-diethylaniline), the molecules form a network structure through a combination of intermolecular N—H···N hydrogen bonds and C—H···π interactions. researchgate.net

These non-covalent interactions are fundamental to crystal engineering, governing the physical properties of the material. The N—H group of the aniline moiety acts as a hydrogen bond donor, while the nitrogen atom can act as an acceptor. The aromatic ring itself can participate in C—H···π and π-π stacking interactions. The analysis of these interactions helps in understanding and predicting the supramolecular assembly of this compound and its derivatives in the solid state.

Table 2: Potential Intermolecular Interactions in Diethylaniline Derivatives

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | N-H | N | Directs molecular assembly into chains or networks. |

| C-H···π Interaction | C-H (alkyl or aryl) | π-system of the aromatic ring | Contributes to the stability of the crystal packing. |

This interactive table is based on findings from the crystal structure of 4,4′-methylenebis(2,6-diethylaniline). researchgate.net

Theoretical and Computational Studies of 3,5 Diethylaniline

Quantum Chemical Calculations of 3,5-Diethylaniline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like this compound. DFT calculations can provide valuable information on optimized geometry, electronic properties, and vibrational frequencies.

While specific DFT studies exclusively focused on this compound are not extensively available in the public domain, the ground state properties can be reliably predicted based on established computational methodologies. Key properties such as bond lengths, bond angles, and Mulliken atomic charges can be calculated to describe the molecule's three-dimensional structure and charge distribution. For instance, the expected bond lengths would be characteristic of aromatic C-C bonds, C-N bonds, and C-H bonds, with slight variations due to the electronic effects of the amino and diethyl substituents.

The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For aromatic amines, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, represents the region where nucleophilic attack is most likely. The electron-donating nature of the amino and ethyl groups in this compound is expected to raise the HOMO energy level, making it more susceptible to oxidation and electrophilic substitution.

Table 1: Predicted Ground State Properties of this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| C-N Bond Length | ~1.40 Å |

| Average Aromatic C-C Bond Length | ~1.39 Å |

| C-N-H Bond Angle | ~112° |

| HOMO Energy | -5.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: The values in this table are illustrative and represent typical expected values from DFT calculations at a common level of theory (e.g., B3LYP/6-31G). Actual values would require specific calculations.*

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information, albeit at a greater computational cost than DFT.

For a molecule like this compound, high-level ab initio calculations would be employed to refine the understanding of its electronic properties and to benchmark the results obtained from DFT methods. These calculations can provide more precise values for ionization potential, electron affinity, and electronic transition energies. While specific ab initio studies on this compound are scarce, the principles of these methods are well-established for aromatic amines. Such studies would offer a more detailed picture of electron correlation effects, which are important for accurately describing the molecule's behavior.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for studying the conformational landscape and the behavior of molecules in different environments over time.

The ethyl groups in this compound are flexible and can rotate around the C-C single bonds, leading to various possible conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically done by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of one or more torsional angles.

A computational study on substituted anilines, while not specifically on this compound, has demonstrated the use of semiempirical and ab initio calculations to explore potential energy surfaces related to substituent rotation. For this compound, the key torsional angles would be those associated with the rotation of the two ethyl groups. By systematically rotating these groups and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to the stable conformers. It is expected that the lowest energy conformer would have the ethyl groups oriented to minimize steric hindrance with each other and with the amino group.

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-Anti | 180°, 180° | 0.0 |

| Anti-Gauche | 180°, 60° | 0.8 |

Note: This table is illustrative and represents a simplified model. A full conformational analysis would involve more complex rotations and interactions.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of processes such as solvent effects and intermolecular interactions. In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules in solution. By simulating a system with multiple this compound molecules, it is possible to observe how they interact with each other and whether they tend to form clusters. These simulations can provide information on intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonding between the amino groups.

Computational Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. They can also be used to explore potential reaction pathways and to understand the mechanisms of chemical reactions.

Computational tools are available to predict Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) with a high degree of accuracy. For this compound, these predictions would be based on calculating the magnetic shielding of each nucleus in the optimized molecular geometry. The predicted chemical shifts can then be compared with experimental data to confirm the structure of the molecule. While experimental NMR data for the related 2,6-diethylaniline (B152787) is available, specific computational predictions for this compound would follow similar well-established methodologies.

Similarly, infrared (IR) and Raman spectra can be computationally predicted by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed using DFT methods. The predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

Computational chemistry is also a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its reactivity in electrophilic aromatic substitution reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the regioselectivity of the reaction (i.e., why substitution occurs at specific positions on the aromatic ring). The electron-rich nature of the aniline (B41778) ring, activated by the amino and diethyl groups, makes it susceptible to electrophilic attack at the ortho and para positions relative to the amino group. However, the existing ethyl groups at the meta positions would sterically influence the incoming electrophile.

Simulation of NMR, IR, and UV-Vis Spectra

Theoretical simulations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are invaluable for the structural elucidation and characterization of this compound. By employing computational methods, it is possible to predict the spectral features of the molecule with a high degree of accuracy, aiding in the interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. For this compound, DFT calculations can provide optimized molecular geometries, which are then used in Gauge-Including Atomic Orbital (GIAO) calculations to determine the NMR shielding tensors and, consequently, the chemical shifts. While specific computational studies on this compound are not extensively documented in the literature, data from closely related N,N-dialkylanilines can be used to construct a theoretical spectrum. The predicted chemical shifts are influenced by the electron-donating nature of the amino group and the alkyl substituents, which affect the electron density distribution within the aromatic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | - | 148.5 |

| C2, C6 | 6.5 - 6.7 | 112.0 |

| C3, C5 | - | 139.0 |

| C4 | 6.6 - 6.8 | 115.0 |

| -CH₂CH₃ | 2.5 - 2.7 | 29.0 |

| -CH₂CH₃ | 1.1 - 1.3 | 15.0 |

| -NH₂ | 3.5 - 4.0 | - |

Note: These are estimated values based on computational studies of analogous aniline derivatives.

IR Spectroscopy: The vibrational frequencies of this compound can be simulated using DFT calculations, typically employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p). sphinxsai.comresearchgate.net These calculations yield a set of harmonic vibrational frequencies that correspond to the different vibrational modes of the molecule. The simulated IR spectrum can be used to assign the characteristic absorption bands observed in an experimental spectrum. Key vibrational modes for this compound include the N-H stretching of the amino group, C-H stretching of the aromatic ring and ethyl groups, C-N stretching, and various bending and deformation modes of the aromatic ring.

Interactive Data Table: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3400 - 3500 | N-H symmetric and asymmetric stretching |

| ν(C-H) aromatic | 3000 - 3100 | C-H stretching |

| ν(C-H) alkyl | 2850 - 2970 | C-H stretching of ethyl groups |

| δ(N-H) | 1600 - 1650 | N-H scissoring |

| ν(C=C) aromatic | 1450 - 1600 | Aromatic ring stretching |

| ν(C-N) | 1250 - 1350 | C-N stretching |

Note: These are estimated values based on computational studies of analogous aniline derivatives. sphinxsai.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for simulating the electronic absorption spectra of molecules like this compound. researchgate.netmdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions in this compound are expected to be of the π → π* type, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The positions of the ethyl groups and the amino group influence the energies of these orbitals and thus the absorption wavelengths.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 290 - 310 | ~ 0.05 |

| S₀ → S₂ | 240 - 260 | ~ 0.20 |

Note: These are estimated values based on TD-DFT calculations of analogous aniline derivatives. researchgate.netmdpi.com

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in unraveling the intricate details of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The characterization of transition states provides critical insights into the reaction kinetics and selectivity.

For this compound, a key area of investigation is its behavior in electrophilic aromatic substitution reactions. The amino group is a strong activating group and an ortho-, para-director, while the meta-directing influence of the two ethyl groups leads to a complex regioselectivity profile. DFT calculations can be employed to model the reaction pathways for various electrophiles, such as nitronium (NO₂⁺) or sulfonium (B1226848) (SO₃H⁺) ions.

These calculations can determine the activation energies for substitution at different positions on the aromatic ring, thereby predicting the major products. The transition state structures for these reactions typically involve the formation of a sigma complex (Wheland intermediate), where the electrophile is bonded to the aromatic ring and the aromaticity is temporarily disrupted. The stability of these intermediates and the corresponding transition states are influenced by the electronic and steric effects of the substituents. Computational studies on related aniline derivatives have shown that the reaction mechanism can be significantly influenced by the nature of the electrophile and the reaction conditions. beilstein-journals.orgnih.gov

Structure-Property Relationship Studies in Diethylaniline Systems

The electronic properties of this compound are a key focus. The two ethyl groups at the meta positions to the amino group exert an inductive electron-donating effect, which increases the electron density on the aromatic ring. This, in conjunction with the strong electron-donating resonance effect of the amino group, enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. However, the steric hindrance provided by the ethyl groups can also influence the regioselectivity of such reactions.

Computational descriptors derived from DFT calculations, such as HOMO and LUMO energies, dipole moment, and molecular electrostatic potential, can be correlated with various experimental properties. For instance, the HOMO-LUMO gap is related to the chemical reactivity and the electronic absorption properties of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the UV-Vis absorption spectrum. QSAR studies on broader sets of aniline derivatives have demonstrated that descriptors related to electronic properties and hydrophobicity are often crucial in predicting their biological activities and toxicities. nih.gov

Applications of 3,5 Diethylaniline in Material Science and Organic Synthesis

Role of 3,5-Diethylaniline in Polymer Chemistry and Advanced Materials

While aniline (B41778) and its derivatives are foundational in polymer science, the specific roles of this compound are specialized. The presence of the amino group allows it to engage in various polymerization and modification reactions.

As a Monomer or Comonomer in Polymer Synthesis

Substituted anilines can be utilized as building blocks for polymers. Although research specifically detailing the polymerization of this compound is not widespread, analogous compounds like other aniline derivatives are known to undergo oxidative polymerization to form conductive polymers or can be incorporated into polymer backbones like polyamides and polyimides. The reactivity of the amino group and the two reactive ortho positions on the aromatic ring allow for the formation of polymer chains. For instance, research has been conducted on the synthesis of polymers from new aniline derivatives through oxidative polymerization with agents like ammonium (B1175870) persulfate in an acidic medium.

Cross-linking Agents and Polymer Modifiers

Amines are widely employed as cross-linking agents, particularly for epoxy resins and polyurethanes. These agents react with functional groups in the polymer chains (e.g., epoxide rings) to form a three-dimensional network, significantly enhancing the material's mechanical strength, thermal stability, and chemical resistance. While primary amines are highly reactive, the specific use of this compound as a cross-linking agent is not extensively documented in mainstream literature. However, its chemical nature as a primary aromatic amine suggests potential applicability in curing systems where its specific reactivity rate and the steric hindrance provided by the ethyl groups could be advantageous for controlling the cross-linking density and final properties of the thermoset material.

This compound and its Derivatives as Ligands in Coordination Chemistry

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate with metal ions to form stable metal complexes. The electronic properties of the ligand, influenced by the ethyl substituents, can tune the characteristics of the resulting complex.

Synthesis and Characterization of Metal Complexes with Diethylaniline Ligands

Metal complexes involving substituted anilines are typically synthesized by reacting the aniline derivative with a metal salt in a suitable solvent. While specific studies focusing solely on this compound as a simple ligand are limited, its structural analogs, such as 3,5-dimethylaniline (B87155) and 2,6-diethylaniline (B152787), have been used as precursors in the synthesis of more complex, multidentate ligands for creating metal complexes with specific catalytic or material properties. taylorandfrancis.com For example, 3,5-dimethylaniline is a known starting material for synthesizing N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, which in turn form complexes with metals like Zinc(II). taylorandfrancis.com

| Technique | Observation | Inference |

|---|---|---|

| FTIR Spectroscopy | Shift in N-H or C-N stretching frequency upon complexation. | Confirmation of coordination between the nitrogen atom and the metal center. mdpi.com |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region. | Indication of d-d electronic transitions or charge-transfer bands, suggesting a specific coordination geometry (e.g., octahedral, tetrahedral). researchgate.net |

| X-ray Crystallography | Precise measurement of metal-ligand bond lengths and angles. | Definitive determination of the complex's molecular structure and coordination geometry. researchgate.net |

| Elemental Analysis | Experimental percentages of C, H, N match theoretical values. | Confirmation of the stoichiometric formula of the synthesized complex. |

Exploration of Coordination Modes and Electronic Properties

Aniline and its derivatives can theoretically coordinate to a metal center in two primary ways: through the nitrogen lone pair of the amino group or through the π-electron system of the aromatic ring. aip.orguky.edu For most transition metal complexes with simple substituted anilines, coordination occurs via the nitrogen atom, which acts as a σ-donor. researchgate.net

The electronic properties of the aniline ligand are critical in determining the stability and reactivity of the metal complex. The two ethyl groups on the this compound ring are electron-donating groups. They increase the electron density on the aromatic ring and, by extension, on the nitrogen atom of the amino group. This enhanced electron density makes the nitrogen a stronger Lewis base, potentially leading to a more stable metal-ligand bond. In the context of catalysis, modifying the electronic properties of an aniline ligand by changing its substituents is a key strategy for tuning the catalytic activity of the corresponding metal complex. organic-chemistry.orgnih.gov For example, studies on palladium-NHC complexes have shown that aniline ligands can redistribute electron density along the metal-carbene axis, and the presence of electron-withdrawing or electron-donating groups on the aniline can significantly impact catalytic efficiency in cross-coupling reactions. organic-chemistry.orgnih.gov

Applications in Advanced Separation Science

In the field of separation science, this compound and its isomers typically appear as analytes in complex mixtures rather than as functional components of the separation system itself. Various chromatographic methods have been developed to separate and quantify mixtures of aromatic amines, including different isomers of diethylaniline and dimethylaniline. researchgate.netresearchgate.net For instance, techniques like capillary electrochromatography using monolithic columns have been successfully employed to separate mixtures containing 3,5-dimethylaniline and 2,6-diethylaniline based on their differing polarities and interactions with the stationary phase. researchgate.net

There is currently a lack of scientific literature describing the application of this compound as a functional molecule for creating separation media, such as being incorporated into a stationary phase for high-performance liquid chromatography (HPLC) or gas chromatography (GC). Its primary role in this field remains that of a compound to be identified and separated from industrial or environmental samples.

Derivatization for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) Analysis

Primary and secondary amines, including this compound, often require derivatization before analysis by High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to enhance their detectability and improve chromatographic separation. This chemical modification introduces a chromophore or fluorophore into the analyte molecule, making it readily detectable by UV-Vis or fluorescence detectors.

A common strategy for the derivatization of amines is pre-column derivatization, where the analyte is reacted with a labeling reagent before injection into the chromatographic system. This approach offers the advantage of separating the derivatized product from excess reagent and by-products. A variety of reagents are available for this purpose, each with its own set of advantages.

Table 1: Common Derivatizing Reagents for Amines in HPLC

| Reagent | Functional Group Targeted | Detection Method |

| Dansyl chloride | Primary and secondary amines | Fluorescence |

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence |

| Fluorescamine | Primary amines | Fluorescence |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence |

| Phenylisothiocyanate (PITC) | Primary and secondary amines | UV |

The selection of a derivatizing agent for this compound would depend on the specific requirements of the analysis, such as the desired sensitivity and the presence of other interfering substances. For instance, dansyl chloride reacts with the secondary amine group of this compound to form a highly fluorescent derivative, enabling trace-level detection.

In Supercritical Fluid Chromatography (SFC), derivatization can also be employed to improve the chromatographic behavior of polar analytes like amines on non-polar stationary phases. While SFC is known for its ability to analyze a wide range of compounds, derivatization can enhance peak shape and resolution for challenging separations. The separation of isomers of dimethylanilines by SFC without derivatization has been reported, suggesting that for some applications, direct analysis of this compound might be feasible. nih.gov However, for complex matrices or trace analysis, derivatization remains a valuable tool.

Development of Chiral Packing Materials and Monolithic Columns Utilizing Diethylaniline Structures

The development of chiral stationary phases (CSPs) for HPLC and SFC is crucial for the separation of enantiomers, a critical task in the pharmaceutical and fine chemical industries. While direct use of this compound in commercially available chiral packing materials is not widely documented, the principles of chiral recognition suggest that its derivatives could be employed in the synthesis of novel CSPs.

Aniline derivatives are known to be used in the synthesis of chiral selectors. For instance, chiral imidazolium derivatives of amines have been bonded to silica gel to create novel CSPs. The synthesis of chiral sulfonimidamides from anilines has also been demonstrated, highlighting the versatility of aniline derivatives in creating chiral structures. wur.nl

The general approach involves covalently bonding a chiral molecule, which may be a derivative of this compound, to a solid support, typically silica gel. The resulting CSP can then interact differently with the two enantiomers of a chiral analyte, leading to their separation. The diethyl groups on the aniline ring could provide specific steric interactions that contribute to chiral recognition.

Monolithic columns, which consist of a single piece of porous material, offer advantages over traditional packed columns in terms of lower back pressure and higher efficiency at high flow rates. The incorporation of diethylaniline functionalities into the polymer matrix of a monolithic column could be explored as a strategy to create novel stationary phases with unique selectivity for both chiral and achiral separations.

Intermediate in the Synthesis of Specialty Organic Compounds

Aniline and its derivatives have historically been fundamental building blocks in the synthesis of a vast array of dyes and pigments. wikipedia.org The presence of the amino group allows for diazotization, followed by coupling with a suitable aromatic compound to form an azo dye. The general synthesis of azo dyes involves a two-step reaction: the formation of a diazonium salt from an aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. unb.ca

The synthesis of azo compounds from 3,5-dimethylaniline, a close structural analog of this compound, has been reported with good yields. scirp.orgresearchgate.net This suggests that this compound can be readily diazotized and coupled to produce a range of azo dyes. The diethyl substituents on the aromatic ring can influence the properties of the resulting dye, such as its color, lightfastness, and solubility. These bulky alkyl groups can enhance the solubility of the dye in organic solvents and polymer matrices, which is advantageous for applications in plastics and inks. Furthermore, the electronic effects of the diethyl groups can modulate the wavelength of maximum absorption (λmax) of the dye, thereby fine-tuning its color.

Table 2: Potential Azo Dyes Derived from this compound

| Diazo Component | Coupling Component | Potential Dye Color |

| Diazotized this compound | N,N-Dimethylaniline | Yellow to Orange |

| Diazotized this compound | 2-Naphthol | Red to Brown |

| Diazotized this compound | Phenol | Yellow |

The synthesis of dioxazine pigments, another important class of high-performance pigments, also utilizes aniline derivatives. While specific examples using this compound are not prevalent in the literature, its potential as a precursor in this area warrants investigation for the development of pigments with enhanced properties.

The electron-donating nature of the diethylamino group in this compound makes it an attractive building block for the synthesis of functional organic molecules with interesting electronic and optical properties. These molecules can find applications in areas such as nonlinear optics and organic electronics.

Research has shown that plasma-polymerized thin films of 2,6-diethylaniline and N,N,3,5-tetramethylaniline exhibit interesting optical properties. This indicates that aniline derivatives with multiple alkyl substituents are suitable precursors for creating functional polymeric materials. The incorporation of this compound into polymer chains could lead to materials with tailored refractive indices and other optical characteristics.

Furthermore, bis(N,N-diethyl)aniline-based nonlinear optical chromophores have been synthesized and shown to possess significant electro-optic activity. mdpi.com These molecules typically consist of an electron-donating group (like diethylaniline), an electron-accepting group, and a π-conjugated bridge. The diethylaniline moiety serves as an efficient electron donor, which is a key requirement for high second-order nonlinear optical response. The synthesis of new functional polymers containing vanillin derivatives has also been reported, where diethylamine was used in the modification of the monomer structure. mdpi.com

Applications in Renewable Energy Technologies

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that mimics natural photosynthesis to convert sunlight into electricity. ekb.egresearchgate.net A crucial component of a DSSC is the sensitizer dye, which absorbs light and injects electrons into a semiconductor material, typically titanium dioxide (TiO2). Schiff bases, which contain a C=N imine group, and their metal complexes have been extensively investigated as sensitizers in DSSCs due to their tunable photophysical and electrochemical properties. scirp.orgresearchgate.net

A study has reported the synthesis and photovoltaic properties of a Nickel (Ni) Schiff base complex derived from 4,4'-methylene bis(2,6-diethyl)aniline-3,5-di-tert-butylsalicylaldimine. chalcogen.ro This complex was used as a sensitizer in a DSSC and demonstrated the potential of diethylaniline derivatives in this application. chalcogen.ro The research showed that the complex could effectively absorb light and act as a sensitizer, suggesting that similar Schiff base complexes derived directly from this compound could also exhibit favorable photovoltaic properties. chalcogen.ro

The general synthesis of such Schiff base ligands involves the condensation reaction between an aniline derivative and an aldehyde or ketone. For DSSC applications, the resulting Schiff base is often complexed with a metal ion, such as Ruthenium(II), Copper(I), or in the aforementioned study, Nickel(II). The diethyl groups in a this compound-based Schiff base could enhance the solubility of the sensitizer and prevent aggregation on the TiO2 surface, which is beneficial for cell performance.

Table 3: Key Parameters of a DSSC using a Diethylaniline-Derivative Schiff Base Complex Sensitizer

| Parameter | Description |

| Open-circuit voltage (Voc) | The maximum voltage from the solar cell at zero current. |

| Short-circuit current density (Jsc) | The maximum current density from the solar cell at zero voltage. |

| Fill factor (FF) | A measure of the "squareness" of the J-V curve. |

| Power conversion efficiency (η) | The overall efficiency of converting light energy to electrical energy. |

Environmental Fate and Biogeochemical Transformations of Diethylaniline Compounds

Biodegradation Pathways of Diethylaniline Derivatives in Environmental Systems

Biodegradation is a primary mechanism for the environmental attenuation of many organic compounds, including diethylaniline derivatives. This process is mediated by a diverse range of microorganisms that utilize these compounds as a source of carbon and energy.

Microbial Degradation Mechanisms and Identification of Key Microorganisms

While specific studies on the microbial degradation of 3,5-diethylaniline are limited, research on analogous compounds such as N,N-diethylaniline and 2,6-diethylaniline (B152787) provides valuable insights into the likely metabolic pathways and the microorganisms involved.

Aerobic biodegradation has been observed for N,N-diethylaniline in contaminated aquifers. Laboratory microcosm experiments estimated a first-order kinetic constant for this process to be 0.037 ± 0.004 d⁻¹. In contrast, no significant degradation was observed under anaerobic conditions, suggesting that N,N-diethylaniline is recalcitrant in the absence of oxygen.

The fungus Chaetomium globosum has been shown to degrade 2,6-diethylaniline. The identified degradation products in pure culture were 2,6-diethylacetanilide and 2,6-diethyl-p-benzoquinone. A proposed pathway for the formation of 2,6-diethyl-p-benzoquinone involves p-hydroxylation of 2,6-diethylaniline, followed by the formation of a quinoneimine and subsequent hydrolysis with the release of ammonia.